Ketoprofen amide, (R)-
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Overview
Description
Ketoprofen amide, ®-, is a chiral derivative of ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of an amide group, which can influence its pharmacokinetic and pharmacodynamic properties. The ®-enantiomer of ketoprofen amide is of particular interest due to its potential for enhanced biological activity and reduced side effects compared to its (S)-counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ketoprofen amide typically involves the resolution of racemic ketoprofen amide or the direct synthesis from chiral precursors. One common method involves the use of the bacterial strain Comamonas acidovorans KPO-2771-4, which selectively hydrolyzes the ®-enantiomer from racemic ketoprofen amide, producing optically pure ®-ketoprofen . This process uses sodium fumarate as the carbon source and 2-azacyclononanone or isobutyronitrile as enhancers in the culture medium .
Industrial Production Methods
Industrial production of ®-ketoprofen amide may involve similar biocatalytic processes or chemical synthesis routes that ensure high enantiomeric purity. The use of biocatalysts, such as specific amidases, is advantageous due to their selectivity and mild reaction conditions, which can lead to higher yields and fewer by-products.
Chemical Reactions Analysis
Types of Reactions
®-Ketoprofen amide can undergo various chemical reactions, including:
Aminolysis: Reaction with amines to form new amide derivatives.
Hydrolysis: Enzymatic or chemical hydrolysis to yield ketoprofen and ammonia.
Reduction: Selective reduction to form hydroxy derivatives.
Common Reagents and Conditions
Aminolysis: Typically performed with primary, secondary, or hydroxylamines in solvents like toluene or water/acetone mixtures.
Hydrolysis: Catalyzed by specific amidases or under acidic/basic conditions.
Reduction: Often involves reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products
Aminolysis: Produces various amide derivatives depending on the amine used.
Hydrolysis: Yields ketoprofen and ammonia.
Reduction: Forms hydroxy derivatives of ketoprofen.
Scientific Research Applications
Mechanism of Action
®-Ketoprofen amide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The amide group may also influence the compound’s interaction with other molecular targets, potentially enhancing its selectivity and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: The parent compound, a widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Ibuprofen amide: Another NSAID amide derivative with similar applications but different pharmacokinetic properties.
Naproxen amide: Known for its anti-inflammatory activity and reduced gastrointestinal toxicity.
Uniqueness
®-Ketoprofen amide is unique due to its chiral nature and the presence of the amide group, which can enhance its biological activity and reduce side effects compared to other NSAID derivatives . Its selective inhibition of COX enzymes and potential as a prodrug make it a promising candidate for further research and development in the pharmaceutical industry .
Properties
CAS No. |
188252-75-7 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(2R)-2-(3-benzoylphenyl)propanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/t11-/m1/s1 |
InChI Key |
KLWMCJJRUWWDSW-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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